molecular formula C10H15NO2 B3432891 1-(Furan-2-ylmethyl)piperidin-3-ol CAS No. 1044770-17-3

1-(Furan-2-ylmethyl)piperidin-3-ol

Cat. No.: B3432891
CAS No.: 1044770-17-3
M. Wt: 181.23 g/mol
InChI Key: XCJYXVRJOWHGNN-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)piperidin-3-ol is a chemical compound that features a piperidine ring substituted with a furan-2-ylmethyl group and a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-ylmethyl)piperidin-3-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Furan-2-ylmethyl Group: This step involves the alkylation of the piperidine ring with a furan-2-ylmethyl halide under basic conditions.

    Hydroxylation at the Third Position:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)piperidin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The furan ring can be reduced under hydrogenation conditions.

    Substitution: The furan-2-ylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 1-(Furan-2-ylmethyl)piperidin-3-one.

    Reduction: Formation of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-3-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Furan-2-ylmethyl)piperidin-3-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the production of fine chemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)piperidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including receptors and enzymes, to exert its effects. The furan ring and piperidine moiety can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-ylmethyl)piperidine: Lacks the hydroxyl group at the third position.

    1-(Tetrahydrofuran-2-ylmethyl)piperidin-3-ol: Features a reduced furan ring.

    1-(Furan-2-ylmethyl)piperidin-4-ol: Hydroxyl group is at the fourth position instead of the third.

Uniqueness

1-(Furan-2-ylmethyl)piperidin-3-ol is unique due to the presence of both the furan-2-ylmethyl group and the hydroxyl group at the third position of the piperidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(furan-2-ylmethyl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c12-9-3-1-5-11(7-9)8-10-4-2-6-13-10/h2,4,6,9,12H,1,3,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJYXVRJOWHGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101298687
Record name 1-(2-Furanylmethyl)-3-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044770-17-3
Record name 1-(2-Furanylmethyl)-3-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1044770-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Furanylmethyl)-3-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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